1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine
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Overview
Description
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine is a chemical compound with the molecular formula C7H13F3N2 and a molecular weight of 182.1867296 . This compound is characterized by the presence of a trifluoromethyl group and a piperidinylmethyl group attached to a methanamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine involves several steps. One common method includes the reaction of piperidine with a trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and acids.
Scientific Research Applications
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and metabolic pathways .
Comparison with Similar Compounds
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine can be compared with other similar compounds, such as:
1,1,1-trifluoro-N-((1-methylpiperidin-4-yl)methyl)methanamine: This compound has a similar structure but with a methyl group on the piperidine ring, which may alter its chemical and biological properties.
1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H13F3N2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)12-5-6-1-3-11-4-2-6/h6,11-12H,1-5H2 |
InChI Key |
DWIWXVYQKCTISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(F)(F)F |
Origin of Product |
United States |
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